VV116
Description
Overview of Deuremidevir's Research Significance as a Nucleoside Analog Antiviral Agent
Within this evolving context, Deuremidevir has emerged as a significant development in antiviral research. Deuremidevir is an orally bioavailable nucleoside analog antiviral agent that has demonstrated considerable promise, particularly in combating coronaviruses like SARS-CoV-2 patsnap.comnih.govmedkoo.comfirstwordpharma.com. Its research significance lies in its targeted mechanism of action, potent in vitro activity, and favorable pharmacological profile, positioning it as a valuable candidate in the antiviral arsenal.
Deuremidevir functions by inhibiting viral replication through a specific mechanism targeting the viral RNA-dependent RNA polymerase (RdRp) patsnap.comnih.govmedkoo.comfirstwordpharma.compatsnap.comnih.govacs.orgresearchgate.netresearchgate.net. Following oral administration, Deuremidevir is metabolized within the body into its parent nucleoside, which is then intracellularly converted to its active triphosphate form patsnap.comresearchgate.net. This active metabolite mimics the natural nucleotide substrates utilized by the viral RdRp. Upon incorporation into the nascent viral RNA strand, Deuremidevir's active form disrupts the polymerase's function, leading to premature termination of viral RNA synthesis patsnap.com. This process effectively halts the virus's ability to replicate and produce new viral particles by both preventing the synthesis of new viral RNA genomes and disrupting the production of essential subgenomic RNAs required for viral protein synthesis patsnap.com. A key aspect of Deuremidevir's mechanism is its high selectivity for viral RdRp over host cellular polymerases, a characteristic crucial for minimizing off-target effects and potential host toxicity patsnap.com.
The research significance of Deuremidevir is further highlighted by its potent activity against a range of SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron medkoo.com. Preclinical studies suggest that Deuremidevir exhibits superior in vitro antiviral activity and selectivity when compared to remdesivir (B604916), another prominent nucleotide analog antiviral researchgate.net. Its development as an oral agent offers a significant advantage in convenience and accessibility, particularly for non-hospitalized patients, contrasting with remdesivir's intravenous administration route nih.govfirstwordpharma.com. Clinical trials have substantiated its efficacy, with Deuremidevir demonstrating non-inferiority to other leading antiviral treatments in improving clinical symptoms and viral clearance rates, alongside a reduced risk of progression to severe COVID-19 nih.govvigonvita.cn. Furthermore, Deuremidevir has shown potential broad-spectrum activity against other RNA viruses, including respiratory syncytial virus (RSV), parainfluenza virus, and dengue virus, indicating its potential utility beyond COVID-19 vigonvita.cncenterwatch.com.
| Property | Deuremidevir | Remdesivir (Benchmark) | Source(s) |
| Chemical Class | Oral nucleoside analog | Nucleotide analog prodrug | patsnap.commedkoo.comfirstwordpharma.comnih.govresearchgate.net |
| Primary Target | Viral RNA-dependent RNA polymerase (RdRp) | Viral RNA-dependent RNA polymerase (RdRp) | patsnap.comnih.govmedkoo.comfirstwordpharma.compatsnap.comnih.govacs.orgresearchgate.netresearchgate.net |
| Mechanism of Action | Inhibits RdRp by chain termination after incorporation into viral RNA, leading to premature RNA synthesis halt. | Inhibits RdRp by chain termination after incorporation into viral RNA. | patsnap.comnih.govresearchgate.net |
| In Vitro Activity | Potent activity against SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron). Superior selectivity and activity compared to Remdesivir. | Potent activity against SARS-CoV-2 and variants. | medkoo.comresearchgate.net |
| Oral Bioavailability | Excellent | Not applicable (administered intravenously) | nih.govfirstwordpharma.comresearchgate.net |
| Spectrum of Activity | Broad-spectrum (e.g., SARS-CoV-2, RSV, parainfluenza, dengue, other RNA viruses) | Broad-spectrum (RNA viruses) | patsnap.comvigonvita.cn |
| Clinical Approval Status | Approved in China for mild to moderate COVID-19. | FDA-approved for COVID-19 treatment. | nih.govmedkoo.comfirstwordpharma.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2647442-33-7 |
|---|---|
Molecular Formula |
C24H31N5O7 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1/i7D |
InChI Key |
RVSSLHFYCSUAHY-QXMJNOOVSA-N |
Isomeric SMILES |
[2H]C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)C#N)N |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Mechanism of Antiviral Action of Deuremidevir
Deuremidevir as a Nucleoside Analog Prodrug
Deuremidevir functions as a prodrug, meaning it is administered in an inactive form and is then converted into its active therapeutic agent within the body. medkoo.com Its design as a nucleoside analog is central to its ability to interfere with viral replication. nih.govnih.gov
Molecular Relationship to GS-441524 and Remdesivir (B604916)
Deuremidevir is structurally a deuterated, tris-isobutyric acid ester prodrug of GS-441524. wikipedia.orgnih.gov GS-441524 is the parent nucleoside of the well-known antiviral drug Remdesivir. nih.govthefurpurr.com Both Deuremidevir and Remdesivir are, therefore, derivatives of GS-441524. nih.gov The development of Deuremidevir was inspired by Remdesivir, aiming to create an orally bioavailable alternative to the intravenously administered Remdesivir. nih.gov While Remdesivir is a prodrug that is metabolized to GS-441524 in the body, Deuremidevir is a chemically modified version of GS-441524 designed for oral administration. medkoo.comthefurpurr.com
Intracellular Metabolic Activation Pathway to Active Triphosphate Metabolite
Following oral administration, Deuremidevir is absorbed and undergoes metabolic processes to become active. nih.gov It is first metabolized into its parent nucleoside derivative. nih.gov This nucleoside form is then taken up by cells and undergoes a series of phosphorylation steps, catalyzed by cellular kinases, to be converted into its active triphosphate metabolite. patsnap.comnih.govnih.gov This active triphosphate form is the molecule that directly interacts with the viral machinery. patsnap.com
Target Identification and Enzymatic Inhibition
The primary target of Deuremidevir's active form is a crucial viral enzyme responsible for the replication of the virus's genetic material. patsnap.com
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The active triphosphate metabolite of Deuremidevir specifically targets and inhibits the viral RNA-dependent RNA polymerase (RdRp). patsnap.comnih.govnih.gov RdRp is an essential enzyme for many RNA viruses as it is responsible for synthesizing new viral RNA genomes. patsnap.comsums.ac.ir By inhibiting this enzyme, Deuremidevir effectively halts the replication of the virus. patsnap.comnih.gov The active form of the drug is thought to covalently bind to the active center of the RdRp, suppressing its function. nih.gov
Competitive Binding with Endogenous Nucleoside Triphosphates
Once converted to its active triphosphate form, Deuremidevir's metabolite structurally mimics naturally occurring nucleoside triphosphates, such as adenosine (B11128) triphosphate (ATP). patsnap.commdpi.com This molecular mimicry allows it to compete with the endogenous nucleoside triphosphates for binding to the active site of the viral RdRp. patsnap.comnih.gov The enzyme then mistakenly incorporates the Deuremidevir triphosphate into the growing viral RNA strand instead of the natural nucleotide. patsnap.com
Mechanism of Premature RNA Chain Termination
The incorporation of the Deuremidevir metabolite into the nascent viral RNA strand leads to the premature termination of RNA synthesis. patsnap.com Unlike the incorporation of a natural nucleotide, the presence of the Deuremidevir analog in the chain disrupts the elongation process. patsnap.com While some studies on the related compound Remdesivir suggest a "delayed" chain termination, where a few more nucleotides are added after the analog is incorporated before synthesis halts, the ultimate result is the cessation of viral RNA production. nih.govnih.govresearchgate.net This disruption prevents the formation of complete, functional viral genomes and subgenomic RNAs necessary for producing viral proteins, thereby comprehensively inhibiting viral replication. patsnap.com
Data Table
| Feature | Description |
| Drug Name | Deuremidevir (VV116) |
| Drug Type | Nucleoside analog prodrug |
| Parent Nucleoside | GS-441524 |
| Related Drug | Remdesivir |
| Administration Route | Oral |
| Primary Target | Viral RNA-dependent RNA polymerase (RdRp) |
| Active Form | Triphosphate metabolite |
| Mechanism of Action | Competitive inhibition of RdRp and premature RNA chain termination |
Induction of Conformational Change in Viral RNA Polymerase
A critical aspect of deuremidevir's mechanism of action is the induction of a conformational change in the viral RNA polymerase. patsnap.com Once the active triphosphate metabolite of deuremidevir is incorporated into the nascent viral RNA strand, it triggers a structural alteration in the polymerase enzyme. patsnap.com This change in the enzyme's conformation leads to a failure in the elongation process of the RNA strand, causing premature termination. patsnap.com This mechanism of action, where the incorporated drug molecule sterically hinders the enzyme's function, is a key feature of its antiviral effect. researchgate.net
Comprehensive Inhibition of Viral Replication Cycle
Deuremidevir comprehensively inhibits the viral replication cycle by targeting the synthesis of viral RNA. patsnap.com By acting as a chain terminator for the RNA-dependent RNA polymerase, the drug effectively halts the production of new viral genetic material. patsnap.com
The primary effect of deuremidevir's active metabolite is the suppression of new viral RNA genome synthesis. patsnap.com By integrating into the growing RNA chain, it prematurely stops the replication process. patsnap.com This direct inhibition of genome synthesis is a potent mechanism to reduce the viral load in an infected individual. frontiersin.org
Beyond halting the synthesis of the full-length viral genome, the premature termination of RNA synthesis by deuremidevir also disrupts the production of viral subgenomic RNAs (sgRNAs). patsnap.com These sgRNAs are essential as they serve as the templates for the production of viral structural and accessory proteins. mdpi.comnih.govmdpi.com By preventing the formation of these crucial sgRNAs, deuremidevir effectively cuts off the supply of proteins necessary for the assembly of new virus particles. patsnap.com This dual inhibitory effect on both genomic and subgenomic RNA synthesis leads to a significant reduction in the virus's ability to replicate and assemble new virions. patsnap.com
Selectivity Profile for Viral Enzymes over Host Cellular Polymerases
A key advantage of deuremidevir is its high selectivity for viral RNA polymerase over host cellular polymerases. patsnap.com This selectivity is crucial for minimizing off-target effects and reducing potential toxicity to the host organism. patsnap.com The structural differences between the viral RdRp and human polymerases, such as mitochondrial RNA polymerase, allow deuremidevir's active form to specifically target the viral enzyme without significantly interfering with the host's own nucleic acid synthesis processes. patsnap.comnih.gov This targeted approach is a critical factor in the development of effective and well-tolerated antiviral therapies. nih.gov
| Feature | Description |
| Target Enzyme | Viral RNA-dependent RNA polymerase (RdRp) nih.gov |
| Mechanism | Incorporation into the nascent viral RNA strand, leading to a conformational change in the RdRp and premature chain termination. patsnap.com |
| Effect on Viral Replication | Comprehensive inhibition of the viral replication cycle. patsnap.com |
| Genomic RNA Synthesis | Suppresses the synthesis of new viral RNA genomes. patsnap.com |
| Subgenomic RNA and Protein Production | Disrupts the production of viral subgenomic RNAs and, consequently, viral proteins. patsnap.com |
| Selectivity | High selectivity for viral RNA polymerase over host cellular polymerases. patsnap.com |
Preclinical Pharmacological and Efficacy Studies of Deuremidevir
In Vivo Antiviral Efficacy in Animal Models
The promising in vitro results for deuremidevir have been supported by in vivo efficacy studies in animal models. A key study utilized a Mouse Hepatitis Virus (MHV)-infected mouse model to evaluate the in vivo anti-coronavirus activity of the compound. nih.gov
In this model, mice infected with MHV and subsequently treated with deuremidevir showed a significant improvement in survival rates compared to the untreated control group, where over 80% of mice succumbed to the infection by day seven. nih.gov Furthermore, analysis of liver tissue from the treated mice revealed a significant reduction in both viral genome copies and viral titers. nih.gov Histopathological examination of the liver also showed a marked decrease in inflammatory cell infiltration in the deuremidevir-treated groups compared to the extensive inflammation observed in the untreated group. nih.gov
In vivo efficacy has also been demonstrated in a mouse model for Respiratory Syncytial Virus (RSV), corroborating the potent in vitro findings against this pathogen. vigonvita.cn
SARS-CoV-2 Murine Models (e.g., Reduction in Virus Titers, Mitigation of Lung Injury)
In preclinical evaluations using human angiotensin-converting enzyme 2 (hACE2)-transduced mouse models, orally administered Deuremidevir demonstrated a dose-dependent efficacy in combating SARS-CoV-2 infection. nih.gov Treatment with the compound led to a significant reduction in both viral RNA copies and infectious virus titers within the lungs of the infected mice. nih.gov
At a dose of 25 mg/kg, Deuremidevir treatment resulted in a 2.0 log10 reduction in infectious virus titers by day two post-infection and a 3.0 log10 reduction by day five. nih.gov A higher dose of 50 mg/kg showed more potent activity, decreasing virus titers to below the detection limit by the fifth day of treatment. nih.gov When the dose was increased to 100 mg/kg, the virus titers were reduced to below the detection limit as early as day two post-infection. nih.gov
Furthermore, histopathological examination of the lung tissues revealed that Deuremidevir was effective in mitigating virus-induced lung injury. nih.gov In contrast to the vehicle-treated control group, which exhibited moderate interstitial pneumonia characterized by thickened alveolar septa and infiltration of inflammatory cells, mice treated with 100 mg/kg of Deuremidevir showed a significant improvement in the area and degree of interstitial inflammatory lesions. nih.gov
| Dose of Deuremidevir (VV116) | Effect on Lung Viral Titer in hACE2-transduced Mice | Observed Lung Pathology Mitigation |
|---|---|---|
| 25 mg/kg | 2.0 log10 reduction at day 2; 3.0 log10 reduction at day 5. nih.gov | Data not specified. |
| 50 mg/kg | Reduced below detection limit by day 5. nih.gov | Data not specified. |
| 100 mg/kg | Reduced below detection limit by day 2. nih.gov | Significantly improved area and degree of interstitial inflammatory lesions. nih.gov |
RSV Animal Models (e.g., Mice and Cotton Mice)
The in vivo antiviral efficacy of Deuremidevir against Respiratory Syncytial Virus (RSV) was assessed in Balb/c mice. The findings from these studies indicated that the compound effectively curtails RSV replication in the lungs. A twice-daily oral treatment regimen over four days with 25 mg/kg of Deuremidevir resulted in a decrease in infectious virus titers by approximately two orders of magnitude. When the dose was increased to 50 mg/kg, the treatment successfully reduced lung virus titers to below the detection limit. In addition to reducing the viral load, the 50 mg/kg dose also contributed to the alleviation of virus-induced lung injury.
| Dose of Deuremidevir (this compound) | Effect on Lung Viral Titer in Balb/c Mice | Observed Lung Pathology Mitigation |
|---|---|---|
| 25 mg/kg | Decreased infectious titers by ~2 orders of magnitude. | Data not specified. |
| 50 mg/kg | Reduced lung virus titers below the detection limit. | Alleviated lung injury caused by the virus. |
ZIKV Animal Models (e.g., Enhanced Survival and Protection in ZIKV-infected Mice)
The potential of Deuremidevir as a therapeutic agent for Zika virus (ZIKV) infection has been investigated in murine models. Studies have shown that Deuremidevir possesses potent activity against ZIKV. nih.gov In ZIKV-infected ICR mice, treatment with Deuremidevir led to a significant enhancement in survival rates and afforded protection against the pathogenic effects of the virus. nih.gov These in vivo results highlight the promising anti-ZIKV activity of Deuremidevir, suggesting its potential as a candidate for further development. nih.gov
| Animal Model | Treatment | Key Efficacy Outcome |
|---|---|---|
| ZIKV-infected ICR Mice | Deuremidevir (this compound) | Significantly enhanced survival and provided protection. nih.gov |
Inhibition of Viral Replication Stages in Animal Models (e.g., ZIKV Replicons)
Investigations into the mechanism of action of Deuremidevir against the Zika virus have revealed that the compound targets the viral replication stage. nih.gov Studies utilizing ZIKV replicons—self-replicating viral RNA molecules—have demonstrated that Deuremidevir exhibits a reasonable inhibitory effect on their activity. nih.gov This indicates that Deuremidevir acts on the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of the viral genome. nih.gov This targeted action at a crucial step in the viral life cycle underpins the antiviral effects observed in both in vitro and in vivo models. nih.gov
| Target | Compound | Observed Effect |
|---|---|---|
| ZIKV Replicons | Deuremidevir (this compound) | Exhibited reasonable inhibition of replicon activity, targeting the viral replication stage. nih.gov |
Pharmacokinetic Research and Prodrug Design Considerations for Deuremidevir
Prodrug Strategy and Design Principles
The development of Deuremidevir from its parent nucleoside, GS-441524, addresses key pharmacokinetic challenges, primarily poor oral absorption. The prodrug approach for Deuremidevir is twofold: it employs a deuteration strategy to modulate metabolism and utilizes ester promoieties to increase lipophilicity and facilitate passive diffusion across the intestinal membrane wikipedia.orgnih.govsemanticscholar.org.
Deuteration Strategy and Exploitation of Kinetic Isotope Effects
A key innovation in the design of Deuremidevir is the selective replacement of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612) wikipedia.org. This strategy leverages the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond ingenza.comnih.gov. The cleavage of this bond is often a rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 family nih.gov.
By strategically placing deuterium at a site susceptible to metabolic oxidation, the rate of metabolism can be slowed down ingenza.comscilit.com. This can lead to several pharmacokinetic advantages, including:
Lowered dosing requirements : Enhanced stability may allow for lower or less frequent dosing to achieve therapeutic concentrations.
Reduced formation of potential toxic metabolites : By altering metabolic pathways, the generation of unwanted byproducts may be minimized ingenza.com.
This approach allows for the fine-tuning of a drug's pharmacokinetic properties without altering its fundamental pharmacological activity ingenza.com.
Design of Deuterated Tris-isobutyrate Ester Prodrug for Oral Bioavailability Enhancement
Deuremidevir is chemically described as a deuterated tri-isobutyrate ester of the parent nucleoside GS-441524 wikipedia.org. The addition of three isobutyrate ester groups is a classic prodrug strategy used to enhance the lipophilicity of a polar parent molecule nih.govescholarship.org. This increased lipid solubility improves the molecule's ability to permeate the lipid bilayers of cells in the gastrointestinal tract, thereby enhancing oral absorption semanticscholar.orgresearchgate.net.
Once absorbed into the bloodstream, these ester groups are designed to be rapidly cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active parent nucleoside nih.govresearchgate.net. This combination of deuteration for metabolic stability and esterification for enhanced absorption results in a prodrug with excellent oral bioavailability, allowing for convenient administration outside of a hospital setting nih.gov.
Comparative Pharmacokinetic Advantages over Parent Nucleosides (e.g., GS-441524)
The parent nucleoside, GS-441524, is the active component that, once triphosphorylated, inhibits viral replication. However, GS-441524 itself exhibits variable and often low oral bioavailability across different species, limiting its potential as an oral therapeutic frontiersin.orgnih.gov. For instance, its oral bioavailability has been reported to be as low as 8.3% in monkeys, although higher in other preclinical species nih.govresearchgate.net.
Deuremidevir was designed to overcome this limitation. As an effective oral prodrug, it provides significantly improved and more consistent delivery of GS-441524 to the systemic circulation compared to administering GS-441524 directly nih.gov. This circumvents the need for intravenous administration, which is required for remdesivir (B604916), another prodrug of GS-441524 nih.govnih.gov. The successful prodrug design makes Deuremidevir a convenient option for treating non-hospitalized patients.
Table 1: Comparative Oral Bioavailability of GS-441524 in Preclinical Models
| Species | Oral Bioavailability (%) |
| Monkeys | 8.3% |
| Rats | 33% |
| Mice | 39% |
| Dogs | 85% |
| Data sourced from preclinical studies of the parent nucleoside GS-441524. frontiersin.orgnih.gov |
Metabolite Identification and Pharmacokinetic Characteristics
Following oral administration, Deuremidevir undergoes rapid and extensive metabolism to release its parent nucleoside, which is then converted intracellularly into the pharmacologically active form.
Characterization of Parent Nucleoside Derivative (116-N1)
After oral intake, the Deuremidevir prodrug is swiftly hydrolyzed by esterases, converting it into its primary circulating metabolite, known as 116-N1 acs.orgamegroups.cn. This metabolite, 116-N1, is the deuterated parent nucleoside, structurally equivalent to GS-441524 apart from the isotopic substitution nih.govamegroups.cn.
Phase I clinical studies in healthy subjects have characterized the pharmacokinetic profile of 116-N1 following single and multiple ascending doses of Deuremidevir. The results show that the exposure to 116-N1, as measured by the maximum plasma concentration (Cmax) and the area under the curve (AUC), increases in a dose-proportional manner. This indicates predictable absorption and metabolism across the tested dose range acs.orgamegroups.cnresearchgate.net.
Table 2: Pharmacokinetic Parameters of Metabolite 116-N1 in Healthy Subjects (Single Ascending Dose Study)
| Parameter | Description | Value Range |
| Dose Range | Range of single oral doses of Deuremidevir administered | 25-800 mg |
| Cmax & AUC | Maximum plasma concentration and Area Under the Curve | Increased in an approximately dose-proportional manner |
| T1/2 | Elimination half-life of 116-N1 in plasma | 4.80 - 6.95 hours |
| Data from a Phase I study evaluating single ascending doses of Deuremidevir (VV116). acs.orgamegroups.cn |
Research on Intracellular Conversion to Active Triphosphate Metabolite
The antiviral activity of Deuremidevir is dependent on the intracellular conversion of its parent nucleoside, 116-N1 (a GS-441524 analog), into its active triphosphate form, 116-NTP (also known as GS-443902) nih.govamegroups.cnnih.gov. This bioactivation is a critical multi-step process that occurs within the host cells.
The process involves sequential phosphorylation by host cellular kinases:
Monophosphorylation : 116-N1 is first phosphorylated to its monophosphate form. This is often the rate-limiting step for nucleoside analogs nih.gov.
Diphosphorylation : The monophosphate is then converted to a diphosphate.
Triphosphorylation : Finally, the diphosphate is converted to the active nucleoside triphosphate, 116-NTP nih.govbiorxiv.org.
This active triphosphate metabolite, 116-NTP, is a structural mimic of natural adenosine (B11128) triphosphate (ATP). It acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), where it is incorporated into the nascent viral RNA chain, leading to the termination of viral replication nih.gov.
Preclinical and Early-Phase Pharmacokinetic Studies
Early-phase clinical trials in healthy subjects have been crucial in characterizing the pharmacokinetic profile of deuremidevir. These studies, including single ascending dose (SAD), multiple ascending dose (MAD), and food-effect (FE) studies, have provided foundational data on the drug's absorption, distribution, metabolism, and excretion. nih.gov
Analysis of Single Ascending Dose Pharmacokinetics (e.g., AUC, Cmax, T1/2)
In single ascending dose (SAD) studies involving healthy volunteers, the pharmacokinetic parameters of deuremidevir's active metabolite, 116-N1, were evaluated across a range of doses. nih.gov Key findings from these studies include:
Dose Proportionality: The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of 116-N1 increased in an approximately dose-proportional manner for doses ranging from 25 mg to 800 mg. nih.gov However, at doses above 800 mg, a saturation of absorption was suggested, as Cmax and AUC did not significantly increase with a dose escalation to 1200 mg. nih.gov
Time to Maximum Concentration (Tmax): The median Tmax for 116-N1 was observed to be between 1.00 and 2.50 hours, indicating rapid absorption and conversion of the prodrug. nih.gov
Terminal Half-Life (T1/2): The mean terminal half-life of 116-N1 in single-dose studies ranged from 4.80 to 6.95 hours. nih.gov
Table 1: Pharmacokinetic Parameters of 116-N1 after Single Ascending Doses of Deuremidevir
| Dose | Cmax (ng/mL) | AUC0-t (h*ng/mL) | T1/2 (h) |
| 25 mg | 100 ± 29 | 486 ± 123 | 4.86 ± 0.692 |
| 50 mg | 185 ± 49 | 895 ± 204 | 5.23 ± 0.584 |
| 100 mg | 338 ± 121 | 1797 ± 457 | 5.37 ± 0.743 |
| 200 mg | 634 ± 153 | 3656 ± 828 | 5.41 ± 0.808 |
| 400 mg | 1233 ± 404 | 8152 ± 2097 | 5.66 ± 0.700 |
| 600 mg | 1748 ± 321 | 11505 ± 2174 | 6.13 ± 0.817 |
| 800 mg | 2275 ± 616 | 15854 ± 4068 | 6.95 ± 1.09 |
| 1000 mg | 2248 ± 453 | 16327 ± 3163 | 6.84 ± 1.07 |
| 1200 mg | 2280 ± 543 | 16988 ± 3943 | 6.88 ± 1.13 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; T1/2: Terminal half-life.
Investigation of Multiple Ascending Dose Pharmacokinetics and Accumulation
Multiple ascending dose (MAD) studies have been conducted to understand the pharmacokinetic behavior of deuremidevir upon repeated administration. nih.gov In these studies, subjects received multiple doses of the drug over several days. clinicaltrials.gov
Key findings from MAD studies include:
Accumulation: A slight accumulation of the active metabolite, 116-N1, was observed with repeated dosing. nih.gov The accumulation ratio for both Cmax and AUC indicated this trend. acs.org
Sustained Concentrations: Following multiple doses, plasma concentrations of 116-N1 were maintained at levels considered to be effective for antiviral activity. nih.gov
Half-Life: The terminal half-life (T1/2) in MAD studies ranged from 4.72 to 8.12 hours. nih.gov
Table 2: Pharmacokinetic Parameters of 116-N1 in a Multiple Ascending Dose Study
| Dose | Day | Cmax (ng/mL) | AUC0-12 (h*ng/mL) | T1/2 (h) |
| 200 mg BID | Day 1 | 599 ± 125 | 3215 ± 603 | 5.41 ± 0.808 |
| Day 6 | 696 ± 128 | 4102 ± 814 | 4.72 ± 0.635 | |
| 400 mg BID | Day 1 | 1145 ± 288 | 6743 ± 1563 | 5.66 ± 0.700 |
| Day 6 | 1345 ± 244 | 8854 ± 1618 | 5.31 ± 0.651 | |
| 600 mg BID | Day 1 | 1629 ± 301 | 9678 ± 2011 | 6.13 ± 0.817 |
| Day 6 | 1928 ± 354 | 12987 ± 2543 | 5.47 ± 0.787 |
Data presented as mean ± standard deviation. BID: twice daily; Cmax: Maximum plasma concentration; AUC0-12: Area under the plasma concentration-time curve over a 12-hour dosing interval; T1/2: Terminal half-life.
Research on Food Effect on Bioavailability
The influence of food on the bioavailability of deuremidevir has been investigated in food-effect studies. nih.gov These studies are important for determining dosing recommendations relative to meals.
Standard Meal: A standard meal was found to have no significant effect on the Cmax and AUC of the active metabolite, 116-N1. nih.gov
High-Fat Meal: While a high-fat meal did not significantly impact the Cmax, it did lead to a more prominent increase in the AUC. nih.gov This suggests that deuremidevir should ideally be administered under fasting or normal diet conditions. nih.gov
Table 3: Effect of Food on Pharmacokinetic Parameters of 116-N1 (400 mg dose)
| Condition | Cmax (ng/mL) | AUC0-t (hng/mL) | AUC0-∞ (hng/mL) |
| Fasting | 1523 ± 434 | 10443 ± 2031 | 10962 ± 2020 |
| Standard Meal | 1583 ± 273 | 12405 ± 1941 | 12889 ± 1947 |
| High-Fat Meal | 1602 ± 270 | 13107 ± 2042 | 13600 ± 2126 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
Evaluation of Active Metabolite Distribution in Target Organs (e.g., Lungs of Animal Models)
Preclinical studies are essential to understand the distribution of the active metabolite of deuremidevir to target organs, such as the lungs for respiratory viruses. While specific data on the lung tissue concentrations of 116-N1 in animal models is not extensively detailed in the provided search results, the design of deuremidevir as a prodrug of a remdesivir metabolite suggests an intended broad tissue distribution. nih.gov Remdesivir itself has been shown to distribute to tissues, and its active triphosphate form achieves high intracellular concentrations. nih.gov
Potential for Drug-Drug Interaction Research (e.g., with Cytochrome P450 Enzymes)
The potential for drug-drug interactions is a critical aspect of drug development. For deuremidevir, this involves assessing its interaction with metabolic enzymes like the cytochrome P450 (CYP) system. While specific in-depth studies on deuremidevir's interaction with CYP enzymes were not available in the search results, the metabolic pathway of deuremidevir primarily involves hydrolysis to its active metabolite, 116-N1. nih.gov This suggests that the potential for CYP-mediated drug-drug interactions might be lower compared to drugs that are extensively metabolized by the CYP450 system. However, comprehensive in vitro and in vivo studies are necessary to fully characterize this potential.
Structure Activity Relationship Sar Studies of Deuremidevir and Analogs
Elucidation of Key Structural Moieties Contributing to Antiviral Activity
Deuremidevir's antiviral activity is fundamentally derived from its parent nucleoside, a deuterated version of GS-441524. drugtargetreview.com After oral administration, Deuremidevir is rapidly metabolized, removing its prodrug moieties to release the active nucleoside. drugtargetreview.combiorxiv.org This nucleoside is then converted intracellularly into its active triphosphate form. biorxiv.orgbiorxiv.org This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. drugtargetreview.comnih.gov
The key structural components essential for this activity are:
Pyrrolo[2,1-f] drugtargetreview.combiorxiv.orgnih.govtriazine Base: This modified nucleobase is a crucial element that mimics natural purine (B94841) nucleosides (like adenosine), allowing it to be recognized by the viral RdRp.
Ribose Sugar Moiety: The sugar ring provides the correct conformational scaffold for the molecule to fit into the active site of the polymerase.
1'-Cyano Group: This modification on the ribose sugar is critical for the mechanism of action, which involves delayed chain termination of the nascent viral RNA.
Tris-isobutyrate Ester Prodrug Groups: Attached to the hydroxyl groups of the ribose sugar, these esters increase the molecule's lipophilicity. This enhancement is critical for improving oral absorption, a key limitation of the parent nucleoside GS-441524. drugtargetreview.comnih.gov Once absorbed, these groups are cleaved by host enzymes to release the active drug. biorxiv.org
Impact of Deuteration on Molecular Interactions and Pharmacological Activity
A defining feature of Deuremidevir is the strategic replacement of a hydrogen atom with a deuterium (B1214612) atom on the pyrrolo[2,1-f] drugtargetreview.combiorxiv.orgnih.govtriazine core of the molecule. nih.govnih.govnews-medical.net This substitution is a key optimization that enhances the drug's pharmacokinetic properties. nih.gov
The primary impact of deuteration stems from the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. ucr.edu This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP) enzymes. sci.newsacs.org
The potential pharmacological advantages of this modification include:
Improved Metabolic Stability: By slowing down the rate of metabolic cleavage at the deuterated position, the drug can have a longer half-life in the body. sci.news
Reduced Formation of Undesirable Metabolites: Deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic or inactive metabolites. acs.org
While the difference in lipophilicity between a hydrogenated and a deuterated compound is generally negligible, the cumulative effect of multiple deuterium atoms can influence properties like plasma protein binding. acs.org In Deuremidevir, the single deuterium substitution is primarily aimed at improving metabolic stability without significantly altering the molecule's steric or electronic properties, thus preserving its interaction with the target RdRp enzyme. acs.org
Rational Design and Optimization of Prodrug Structure for Potency and Selectivity
The development of Deuremidevir is a prime example of rational drug design, specifically aimed at creating an orally bioavailable antiviral. The parent nucleoside, GS-441524, exhibits potent antiviral activity but suffers from poor oral absorption. drugtargetreview.comnih.gov Remdesivir (B604916), a phosphoramidate (B1195095) prodrug of GS-441524, solved the bioavailability issue but requires intravenous administration. drugtargetreview.com
The design of Deuremidevir was inspired by Remdesivir with the goal of creating a convenient oral therapeutic. drugtargetreview.com The optimization process involved two main strategies:
Deuteration: As discussed previously, this was implemented to enhance metabolic stability.
Prodrug Moiety Selection: Researchers replaced the phosphoramidate group of Remdesivir with three isobutyrate ester groups. This tris-isobutyric acid ester configuration significantly increases the lipophilicity of the molecule, facilitating its absorption through the gastrointestinal tract after oral administration. biorxiv.orgnih.gov
This prodrug strategy ensures that the active compound is delivered efficiently into the bloodstream, where esterase enzymes can then cleave the isobutyrate groups to release the active deuterated nucleoside. biorxiv.org This approach successfully balances the need for oral bioavailability with the requirement for efficient release of the active pharmacological agent at the site of action.
| Compound | Core Nucleoside | Key Modification(s) | Administration Route | Primary Advantage of Design |
|---|---|---|---|---|
| GS-441524 | GS-441524 | None (Parent Nucleoside) | (Limited by poor bioavailability) | Active antiviral form |
| Remdesivir | GS-441524 | Phosphoramidate prodrug | Intravenous | Improved bioavailability over GS-441524 |
| Deuremidevir | Deuterated GS-441524 | Deuteration + Tris-isobutyrate ester prodrug | Oral | Oral bioavailability and enhanced metabolic stability |
Structural Biology Research: Cryo-Electron Microscopy (Cryo-EM) Analysis of Compound-Target Complexes
While specific cryo-electron microscopy (cryo-EM) studies for the Deuremidevir-triphosphate complex are not publicly available, extensive structural research on the closely related Remdesivir provides critical insights into the mechanism of action. Cryo-EM has been instrumental in visualizing how the active triphosphate form of Remdesivir (RTP) interacts with the viral RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. drugtargetreview.comnih.govnih.gov
These studies have revealed the atomic-level details of the drug-target complex:
Binding and Incorporation: High-resolution cryo-EM structures show the RdRp enzyme in complex with a template-primer RNA and the covalently incorporated Remdesivir monophosphate (RMP). nih.govnih.gov The active form, RTP, mimics the natural ATP nucleotide and is incorporated into the growing viral RNA chain.
Mechanism of Inhibition: The structure of the RdRp complex stalled by Remdesivir shows that after the incorporation of RMP, the polymerase can add three more nucleotides before RNA synthesis is halted. nih.gov This delayed chain termination is caused by a steric clash between the 1'-cyano group of the incorporated drug and the Ser861 residue of the polymerase, which blocks the translocation of the RNA chain. nih.gov
Rational Drug Design: These detailed structural models provide a precise template for understanding drug-target interactions. biorxiv.org They highlight the key residues in the RdRp active site that are crucial for binding the drug and the RNA template. This information is invaluable for designing next-generation nucleoside analogs with potentially improved potency and a higher barrier to resistance.
Mechanisms of Viral Resistance and Strategies for Mitigation
Characterization of Deuremidevir Resistance Pathways in Viral Populations
The development of resistance to antiviral drugs like Deuremidevir typically arises from mutations within the viral genome, particularly in the target enzyme, the RdRp. RNA viruses, including SARS-CoV-2, have inherently high mutation rates due to the lack of proofreading mechanisms in their RNA-dependent RNA polymerase (RdRp) nih.gov. These mutations can alter the structure of the RdRp, potentially reducing the binding affinity of Deuremidevir or its active metabolite, thereby conferring a degree of resistance nih.govnih.gov.
While specific, widely reported resistance pathways for Deuremidevir are not extensively detailed in the provided search results, studies on similar nucleoside analogs, such as remdesivir (B604916) (RDV), offer insights. For remdesivir, mutations in the RdRp (NSP12), such as E802D, have been identified in vitro and in clinical settings, leading to low-level reduced susceptibility (2- to 6-fold change in EC50) nih.govlshtm.ac.uk. The P323L substitution, common in SARS-CoV-2 variants, did not show a loss of remdesivir susceptibility, suggesting that some mutations may have minimal impact nih.gov. The characterization of Deuremidevir resistance pathways would involve identifying specific mutations in the RdRp that lead to altered susceptibility and understanding the molecular mechanisms by which these mutations confer resistance.
Analysis of the Impact of Evolving Viral Variants and Mutations on Deuremidevir Efficacy
The continuous evolution of viral populations through mutations and the emergence of new variants can significantly impact the efficacy of antiviral drugs. SARS-CoV-2 variants, such as Omicron subvariants, carry numerous mutations, particularly in the spike protein, which can affect transmissibility and immune evasion mdpi.comnih.govnih.gov. While many mutations occur in the spike protein, mutations in viral enzymes like RdRp are directly relevant to the efficacy of drugs like Deuremidevir.
Studies on remdesivir indicate that while some mutations in RdRp (NSP12) can cause a slight reduction in susceptibility, many common variants, including Omicron subvariants, retain susceptibility to remdesivir and its parent nucleoside nih.govmdpi.com. For Deuremidevir specifically, research suggests it retains broad-spectrum antiviral activity against SARS-CoV-2 variants nih.gov. However, ongoing monitoring is essential to assess if specific emerging variants or accumulated mutations in the RdRp could compromise Deuremidevir's efficacy. The impact of these mutations is typically quantified by measuring the fold-change in the half-maximal effective concentration (EC50) values against the drug-resistant strains compared to wild-type strains.
Research into Adaptive Antiviral Treatment Protocols to Address Resistance
Addressing antiviral resistance necessitates adaptive treatment strategies. These protocols often involve continuous monitoring of viral populations for the emergence of resistance mutations and adjusting treatment regimens accordingly. In the context of HIV, resistance testing is a critical tool to guide treatment decisions, with genotypic assays preferred for their speed and sensitivity hiv.gov. Similarly, for SARS-CoV-2, monitoring viral sequences in patients undergoing Deuremidevir treatment could help identify the emergence of resistant strains.
Research into adaptive protocols would explore strategies such as modifying treatment duration, switching to alternative agents, or implementing combination therapies when resistance is detected or suspected. While specific adaptive protocols for Deuremidevir are not detailed, the general principle involves a dynamic approach to treatment, informed by virological surveillance and susceptibility testing. The goal is to maintain viral suppression and prevent the selection and spread of drug-resistant variants.
Rationale for Combination Therapy Approaches to Combat Resistance Development
Combination therapy, involving the simultaneous use of two or more antiviral drugs with different mechanisms of action, is a cornerstone strategy for combating drug resistance in viral infections researchgate.netki.senih.govmdpi.com. The rationale behind this approach is that the probability of a virus developing resistance to multiple drugs concurrently is significantly lower than developing resistance to a single agent. By targeting different viral proteins or pathways, combination therapies can achieve synergistic effects, enhance viral clearance, and reduce the likelihood of resistance emergence researchgate.netki.senih.gov.
For Deuremidevir, combination therapy could involve pairing it with drugs that target other essential viral components, such as the main protease (e.g., nirmatrelvir) or other viral enzymes. Studies on SARS-CoV-2 have shown synergistic effects between remdesivir and other antivirals ki.sescienceopen.com, and simnotrelvir (another antiviral targeting the 3CLpro) has demonstrated effectiveness against nirmatrelvir-resistant mutants nih.gov. While specific combination therapy regimens involving Deuremidevir are not detailed in the provided search results, the general principle supports its use in combination to enhance efficacy and mitigate resistance development.
Compound List
Deuremidevir
Simnotrelvir
Ritonavir
Remdesivir
GS-441524
Molnupiravir
EIDD-1931
Favipiravir
Obeldesivir
Advanced Analytical Methodologies for Deuremidevir Research
Quantitative Analysis Techniques for Deuremidevir and Its Metabolites
Accurate quantification of Deuremidevir and its potential metabolites is essential for understanding its behavior in research settings and for quality control. A suite of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., LC-MS, UPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and its more advanced hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS), are indispensable for the analysis of Deuremidevir. These methods offer high sensitivity, selectivity, and throughput for both the parent compound and its related substances.
HPLC-UV: Reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of Deuremidevir in bulk and pharmaceutical formulations nih.govijpsr.comijpsjournal.comresearchgate.netijpscr.infoirjpms.com. These methods typically utilize C18 stationary phases with mobile phases comprising buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol. Detection is commonly performed using UV-Vis spectrophotometry at wavelengths around 244-248 nm nih.govijpsjournal.comirjpms.commdpi.com. These methods are valuable for assay determination and impurity profiling researchgate.netmdpi.com. For instance, one study reported an RP-HPLC method with a C18 column and a mobile phase of phosphate (B84403) buffer and acetonitrile (48:52, pH 2.80) for Deuremidevir quantification, achieving a retention time of 3.665 minutes and a limit of quantification of 0.27 μg/mL researchgate.net.
LC-MS/MS and UPLC-MS/MS: These techniques are crucial for the sensitive and selective detection and quantification of Deuremidevir and its metabolites, particularly in complex biological matrices. Studies have demonstrated the validation of UPLC-MS/MS methods for quantifying Remdesivir (B604916) (a related compound, potentially indicating similar analytical approaches for Deuremidevir) and its metabolites in plasma, with run times as short as 3.4 minutes nih.govnih.gov. These methods allow for the detection of analytes at low ng/mL concentrations and are essential for pharmacokinetic studies ijpscr.infonih.govnih.govacs.org. For example, a UPLC-MS/MS method was developed for Remdesivir and its metabolite GS-441524 in human plasma, utilizing an Acquity UPLC HSS T3 column and a gradient of water and acetonitrile with formic acid ijpscr.infoacs.org.
Table 1: HPLC Method Parameters for Deuremidevir-Related Analysis
| Technique | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Typical Retention Time (min) | Reference |
| RP-HPLC-UV | C18 | Phosphate Buffer (0.02M) : Acetonitrile (48:52, pH 2.80) | 1.0 | 248 | 3.665 | researchgate.net |
| RP-HPLC-UV | Inertsil ODS-3V | Water (pH 3.0) : Acetonitrile (50:50) | 1.2 | 246 | 6.0 | nih.gov |
| RP-HPLC-UV | C18 | Acetonitrile : 0.1% Formic Acid | 0.7 | Not specified | ~6.0 | ijpsr.com |
| UPLC-MS/MS | Acquity UPLC HSS T3 | Water + 0.05% Formic Acid : Acetonitrile + 0.05% Formic Acid | Not specified | Not applicable | ~3.4 | ijpscr.infonih.govnih.govacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2H NMR, Quantitative NMR)
NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for structural elucidation, purity determination, and quantification of Deuremidevir.
1H NMR and 2H NMR: Proton (¹H) NMR spectroscopy is fundamental for confirming the chemical structure and identifying impurities by analyzing characteristic proton signals. Deuterium (B1214612) (²H) NMR is specifically employed to verify the presence and position of deuterium atoms in deuterated compounds like Deuremidevir, which is crucial for confirming successful deuteration researchgate.net.
Quantitative NMR (qNMR): qNMR allows for the absolute quantification of analytes without the need for specific reference standards, relying on the direct proportionality between signal intensity and the number of nuclei bruker.comrssl.comjeol.comox.ac.uknih.gov. This technique can determine the purity of Deuremidevir by integrating specific proton signals relative to a known internal standard or by using a well-characterized reference material bruker.comrssl.comjeol.comox.ac.uk. qNMR is considered a primary method for purity assessment, offering accuracy and speed bruker.comnih.gov.
Fourier-Transform Infrared (FTIR) Spectroscopy and Partial Least Squares
FTIR spectroscopy provides information about the functional groups present in Deuremidevir, aiding in its identification and characterization. When combined with chemometric methods like Partial Least Squares (PLS), FTIR can be used for quantitative analysis and isotopic purity assessment.
FTIR and PLS for Quantification: FTIR spectroscopy, coupled with PLS regression, has shown promise for the quantitative analysis of pharmaceutical compounds in solid dosage forms japsonline.comjaper.inresearchgate.net. For deuterated compounds, FTIR can be employed to quantify deuterium isotopologues, offering a rapid and straightforward method for assessing isotopic purity researchgate.net. A study specifically mentions the "Simple and rapid quantification of deuterium isotopologues in a deuterated drug substance deuremidevir using Fourier-transform infrared spectroscopy and partial least squares" researchgate.netdntb.gov.ua. This suggests FTIR-PLS is a key technique for Deuremidevir's quality control, particularly regarding its deuteration status.
Spectrophotometric Methods (e.g., UV-Visible Spectrophotometry, Spectrofluorimetry)
Spectrophotometric techniques are widely used for the quantitative determination of Deuremidevir due to their simplicity and cost-effectiveness.
UV-Visible Spectrophotometry: UV-Vis spectrophotometry is a standard method for quantifying Deuremidevir, leveraging its absorption in the UV region nih.govijpsjournal.comnih.govjppres.comresearchgate.netdenovix.comufrgs.br. Methods have been developed and validated for Deuremidevir in both bulk form and pharmaceutical preparations, typically using wavelengths around 245-275 nm nih.govijpsjournal.comnih.gov. Derivative UV-Vis spectroscopy can enhance sensitivity and specificity by mathematically processing spectral data, making it suitable for complex samples researchgate.netufrgs.br.
Spectrofluorimetry: Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry and has been applied for the determination of Deuremidevir. A spectrofluorimetric method was developed for the estimation of Remdesivir (a related compound) based on its native fluorescence, achieving low limits of detection and quantification, and was validated for pharmaceutical formulations and spiked human plasma nih.gov. This technique is considered green due to lower solvent consumption and energy requirements nih.gov.
Electrochemical Analytical Methods for Purity and Stability Assessment
Electrochemical methods, such as voltammetry, can be utilized for the purity and stability assessment of Deuremidevir. While specific applications for Deuremidevir are not detailed in the provided search results, electrochemical techniques are generally employed for their sensitivity and ability to detect electroactive species, making them suitable for analyzing impurities or degradation products.
Isotopic Purity Analysis and Deuterium Content Quantification
The precise control of deuterium content is paramount for deuterated drugs like Deuremidevir, as it directly impacts efficacy and safety.
Mass Spectrometry (MS) for Isotopic Analysis: High-resolution mass spectrometry (HRMS), including ESI-HRMS and UPLC-HRMS, is a powerful tool for characterizing isotopic purity and monitoring hydrogen-deuterium (H/D) exchange reactions researchgate.netresearchgate.net. These methods allow for the assignment and differentiation of H/D isotopolog ions, enabling accurate calculation of isotopic purity researchgate.netresearchgate.net. Studies on related deuterated compounds demonstrate that LC-MS can robustly determine deuterium isotopologues for quality control acs.orgacs.org.
FTIR and qNMR for Deuterium Quantification: As mentioned, FTIR spectroscopy combined with PLS regression can quantify deuterium isotopologues in Deuremidevir researchgate.netdntb.gov.ua. Furthermore, quantitative NMR, specifically ¹H NMR combined with ²H NMR, can be used to determine the isotopic abundance and purity of deuterated reagents and compounds researchgate.netrssl.com.
Table 2: Isotopic Purity and Deuterium Content Analysis Techniques
| Technique | Primary Application | Key Features | Reference |
| ESI-HRMS / UPLC-HRMS | Isotopic purity characterization, H/D exchange monitoring | Rapid, highly sensitive, low sample consumption, deuterated solvent-free, distinguishes isotopolog ions | researchgate.netresearchgate.net |
| FTIR + Partial Least Squares | Quantification of deuterium isotopologues, rapid assessment of isotopic purity | Straightforward technique, chemometric modeling for quantification | researchgate.netdntb.gov.ua |
| Quantitative NMR (qNMR) | Isotopic abundance determination, purity assessment | Absolute quantification, no need for specific reference standards, uses ¹H and ²H NMR | researchgate.netrssl.com |
| LC-MS | Determination of deuterium isotopologues for quality control | Robust method, suitable for QC laboratories, can assess isotopologue impurities in input materials and drug substance | acs.orgacs.org |
Comparative Pharmacological Studies with Other Antiviral Agents
Deuremidevir in Context of Other Nucleoside Analogs (e.g., Remdesivir (B604916), GS-441524, Obeldesivir)
Deuremidevir belongs to the class of nucleoside analogs, which function by targeting the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. patsnap.comnih.govyoutube.com Its development and pharmacological profile are directly related to other key nucleoside analogs like remdesivir and their common active metabolite, GS-441524.
Deuremidevir, remdesivir, and GS-441524 are closely related. GS-441524 is the primary active nucleoside that directly inhibits the viral RdRp. thefurpurr.com However, GS-441524 itself has limitations for clinical use. Both deuremidevir and remdesivir were developed as prodrugs—inactive compounds that are metabolized in the body into the active form, GS-441524. thefurpurr.comzenbycat.org This prodrug strategy is designed to improve the delivery and concentration of the active compound where it is needed.
Remdesivir is a prodrug of GS-441524 that contains a phosphoramidate (B1195095) group, which is cleaved in the body to release the active metabolite. thefurpurr.comzenbycat.org It has demonstrated broad-spectrum antiviral activity. nih.gov Deuremidevir is also a prodrug of GS-441524, developed to enhance its pharmacological properties. In preclinical studies, both remdesivir and GS-441524 have shown effectiveness in inhibiting viral replication in vitro. nih.gov
| Compound | Classification | Active Metabolite | Key Feature |
|---|---|---|---|
| Deuremidevir | Prodrug | GS-441524 | An oral nucleoside analog designed for improved bioavailability. nih.gov |
| Remdesivir | Prodrug | GS-441524 | An intravenous nucleoside analog with broad-spectrum antiviral activity. nih.govthefurpurr.com |
| GS-441524 | Active Nucleoside Analog | N/A (Is the active form) | Directly inhibits viral RNA-dependent RNA polymerase (RdRp). thefurpurr.com |
Comparison with Other Antiviral Classes and Mechanisms of Action (e.g., 3C-like Protease Inhibitors like Simnotrelvir, Nirmatrelvir)
Deuremidevir's mechanism of action is fundamentally different from that of another major class of oral antivirals: the 3C-like protease (3CLpro) inhibitors, such as nirmatrelvir (B3392351) and simnotrelvir. nih.govnih.gov This difference in viral targets is significant for antiviral strategy.
Nucleoside Analogs (Deuremidevir): As an RdRp inhibitor, deuremidevir (once converted to its active form) mimics natural nucleosides. patsnap.com It gets incorporated into the growing viral RNA chain, causing premature termination and halting the replication of the viral genome. patsnap.comnih.gov This target, the RdRp, is a highly conserved enzyme across many RNA viruses. nih.gov
3CL Protease Inhibitors (Nirmatrelvir, Simnotrelvir): These agents target the main protease (Mpro), also known as 3CLpro. nih.govdrugbank.comresearchgate.net This enzyme is crucial for cleaving large viral polyproteins into individual, functional non-structural proteins. drugbank.com By inhibiting this "processing" step, 3CLpro inhibitors prevent the formation of the essential machinery the virus needs to replicate. nih.govnih.gov Simnotrelvir and nirmatrelvir share this mechanism of action. nih.govresearchgate.net In clinical use, these protease inhibitors are often co-administered with a low dose of ritonavir, which acts as a pharmacokinetic booster by inhibiting the human CYP3A4 enzyme, thereby slowing the breakdown of the antiviral drug and increasing its concentration in the body. nih.govpfizerpro.com
A phase III clinical trial directly compared deuremidevir with nirmatrelvir-ritonavir in patients with mild-to-moderate COVID-19 at high risk of progression. The results indicated that deuremidevir was non-inferior to nirmatrelvir-ritonavir in terms of the time to sustained clinical recovery.
| Antiviral Class | Mechanism of Action | Viral Target | Examples |
|---|---|---|---|
| Nucleoside Analog (Prodrug) | Inhibits viral RNA synthesis by causing premature chain termination. patsnap.com | RNA-dependent RNA polymerase (RdRp) nih.govpreprints.org | Deuremidevir, Remdesivir |
| 3CL Protease Inhibitor | Blocks the cleavage of viral polyproteins, preventing the formation of a functional replication complex. nih.govdrugbank.com | 3C-like Protease (3CLpro or Mpro) nih.govpfizerpro.com | Nirmatrelvir, Simnotrelvir |
Evaluation of Synergistic Effects in Preclinical Combination Therapies
The distinct mechanisms of RdRp inhibitors and protease inhibitors make them ideal candidates for combination therapy. The rationale is that simultaneously targeting two different, essential steps in the viral life cycle could lead to a synergistic effect, where the combined antiviral activity is greater than the sum of the individual effects. researchgate.net
Preclinical in vitro studies have explored this potential by combining remdesivir (which shares its active metabolite with deuremidevir) and nirmatrelvir. nih.govnih.gov These studies have demonstrated a strong synergistic relationship between the two drugs against various SARS-CoV-2 strains. researchgate.netnih.gov
One study quantified this synergy using the Highest Single Agent (HSA) model, where a score greater than 10 is considered synergistic. The remdesivir-nirmatrelvir combination achieved HSA scores of 52.8 at 48 hours and 28.6 at 72 hours, indicating significant synergy. nih.govnih.govresearchgate.net The combination was able to reduce the viral titer by an additional 1.6 to 1.8 logs more than the most effective single compound. nih.gov
| Combination Studied | Model | Key Finding | Synergy Score (HSA) |
|---|---|---|---|
| Remdesivir + Nirmatrelvir | In vitro (Vero E6 cells) | Strong synergistic activity against SARS-CoV-2 strains. nih.govresearchgate.net | 52.8 (at 48h), 28.6 (at 72h) nih.govnih.gov |
Future Directions and Research Opportunities for Deuremidevir
Elucidating Full Pharmacodynamic and Pharmacokinetic Profiles in Relevant Preclinical Models
A complete understanding of a drug's interaction with the body (pharmacodynamics, PD) and how the body processes the drug (pharmacokinetics, PK) is fundamental for optimizing its therapeutic potential. While initial clinical studies have provided foundational PK data in humans, further research in relevant preclinical models is a key future direction.
Upon oral administration, Deuremidevir (also known as VV116) is rapidly absorbed and metabolized to its parent nucleoside, 116-N1, which is then converted intracellularly to the active nucleoside triphosphate form. nih.govnih.gov Phase I studies in healthy subjects have established key pharmacokinetic parameters for the main metabolite, 116-N1, demonstrating favorable characteristics that support oral dosing. nih.gov
Future preclinical research should focus on creating detailed PK/PD models that correlate drug exposure levels in various tissues with antiviral activity. Studies in animal models, which have so far shown the drug is well-tolerated at high doses, should be expanded to investigate drug distribution in specific tissues that act as viral reservoirs. wikipedia.org This will help in understanding how effectively the drug reaches critical sites of viral replication and will inform dosing strategies for different viral infections.
Table 1: Pharmacokinetic Parameters of Deuremidevir Metabolite (116-N1) in Healthy Adults
| Parameter | Description | Finding |
|---|---|---|
| Tmax (Median) | Time to reach maximum plasma concentration | 1 to 2.5 hours |
| AUC and Cmax | Area Under the Curve and Maximum Concentration | Increase in an approximately dose-proportional manner (25-800 mg range) |
| T1/2 | Terminal elimination half-life | 4.80 - 6.95 hours |
| Food Effect | Impact of a standard meal on absorption | No significant effect on Cmax and AUC |
Data sourced from a Phase I study in healthy subjects. nih.govacs.org
Addressing Gaps in Understanding Mechanisms of Action and Resistance Evolution
Deuremidevir functions by targeting the highly conserved viral RdRp enzyme. patsnap.com Its active triphosphate form mimics natural nucleosides and is incorporated into the nascent viral RNA strand. patsnap.com This incorporation leads to premature termination of the RNA chain, effectively halting viral replication. patsnap.com
While this mechanism is well-established, gaps in knowledge remain. A crucial area for future research is the evolution of viral resistance. RNA viruses have high mutation rates, and sustained exposure to an antiviral agent can lead to the selection of resistant strains. Although the RdRp is a conserved target, mutations can arise that reduce the drug's binding affinity or its ability to be incorporated. In vitro studies have already shown that SARS-CoV-2 can develop resistance to related nucleoside analogs. nih.gov
Future research must focus on:
Identifying Resistance Mutations: Systematically culturing viruses in the presence of Deuremidevir to identify specific mutations in the RdRp gene that confer resistance.
Structural Biology Studies: Using techniques like cryo-electron microscopy to understand how these mutations alter the structure of the RdRp enzyme and prevent the drug from functioning effectively.
Monitoring in Clinical Settings: Implementing genomic surveillance in clinical trials and post-market studies to detect the emergence of resistant variants in patients.
Combination Therapies: Investigating Deuremidevir in combination with antivirals that have different mechanisms of action, such as protease inhibitors like nirmatrelvir (B3392351). nih.gov This approach could enhance antiviral efficacy and create a higher barrier to the development of resistance. nih.gov
Development of Novel Formulations for Diverse Research Applications (e.g., Dry Suspension for Pediatric Research)
The development of age-appropriate formulations is critical for expanding the utility of any therapeutic agent, especially in antiviral research where pediatric populations are significantly affected by respiratory viruses. Liquid formulations are often preferred for children due to ease of swallowing and the need for flexible, weight-based dosing. americanpharmaceuticalreview.com
A significant step forward in this area is the recent initiation of a Phase II/III clinical trial to evaluate a Deuremidevir Hydrobromide dry suspension . vigonvita.cn This formulation is being specifically investigated for the treatment of Respiratory Syncytial Virus (RSV) infection in hospitalized infants and children. vigonvita.cn A dry suspension offers advantages in stability and shelf-life compared to a ready-to-use liquid and can be reconstituted with water before administration.
Phase I results for this pediatric dry suspension are promising, indicating that the pharmacokinetic parameters of the active metabolite increase proportionally with the dose, demonstrating linear pharmacokinetics. vigonvita.cn Furthermore, the study found that infant formula did not significantly impact the drug's bioavailability. vigonvita.cn
Future research opportunities in formulation development include:
Optimizing the taste and palatability of pediatric formulations to ensure patient compliance. sigmaaldrich.com
Developing other novel delivery systems, such as orally disintegrating tablets or films, which could benefit both pediatric and geriatric patients who have difficulty swallowing. sigmaaldrich.com
Investigating formulations for inhalation to deliver the drug directly to the respiratory tract, which could be beneficial for treating respiratory viruses while potentially reducing systemic exposure. japsonline.com
Exploration of New Therapeutic Indications Beyond Current Scope (e.g., Other RNA Viruses)
The mechanism of Deuremidevir, targeting the conserved RdRp enzyme, suggests it may have broad-spectrum activity against a range of RNA viruses. Research has already begun to explore its efficacy beyond SARS-CoV-2, confirming its potential as a versatile antiviral agent.
A key study demonstrated that Deuremidevir effectively inhibits the replication of several other human and animal coronaviruses in vitro. nih.govresearchgate.net This indicates its potential utility against common cold-causing coronaviruses and its value as a tool for veterinary medicine. The initiation of clinical trials for RSV in children further expands its therapeutic horizon into the Paramyxoviridae family of viruses. vigonvita.cnveeva.com
Future research should systematically screen Deuremidevir against a wider array of RNA viruses of public health concern, including:
Influenza viruses
Enteroviruses
Flaviviruses (such as Dengue and Zika virus)
Other respiratory viruses
Table 2: In Vitro Antiviral Activity of Deuremidevir (this compound) Against Various Coronaviruses
| Virus | Virus Family | Description | EC₅₀ (μM) |
|---|---|---|---|
| HCoV-NL63 | Coronaviridae | Human Coronavirus (Common Cold) | 1.087 |
| HCoV-229E | Coronaviridae | Human Coronavirus (Common Cold) | >10 |
| HCoV-OC43 | Coronaviridae | Human Coronavirus (Common Cold) | >10 |
| FIPV | Coronaviridae | Feline Infectious Peritonitis Virus | 0.847 |
| CCoV | Coronaviridae | Canine Coronavirus | 0.665 |
EC₅₀ represents the concentration of the drug that inhibits viral replication by 50%. Data sourced from in vitro studies. nih.govresearchgate.net
Continued Development and Refinement of Advanced Analytical Techniques for Research Support
Robust and sensitive analytical methods are essential for supporting drug development, from preclinical PK/PD studies to clinical trials. scienceopen.com These techniques allow for the precise quantification of the parent drug and its metabolites in various biological matrices like plasma, urine, and tissues.
For Deuremidevir, analytical chemistry plays a crucial role in understanding its conversion to the active metabolite GS-441524 and its subsequent phosphorylation inside cells. Advanced analytical techniques are required to measure these different chemical entities accurately.
Current and future research in this area focuses on:
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the gold standard for quantifying drugs and their metabolites with high sensitivity and specificity. Methods have been developed for the quantification of remdesivir (B604916) and GS-441524, which serve as a foundation for methods tailored to Deuremidevir. acs.orgmdpi.com
High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-Orbitrap-MS are being used to identify and characterize the full range of Deuremidevir metabolites in vivo. researchgate.net This helps build a complete picture of the drug's metabolic fate.
Intracellular Metabolite Quantification: Developing and refining methods to measure the concentration of the active triphosphate form of the drug inside cells is a key challenge. This information is critical for PK/PD modeling, as it is the intracellular concentration that directly correlates with antiviral activity.
Strategies for Adaptive Drug Development in Response to Emerging Viral Threats and Mutations
The COVID-19 pandemic highlighted the need for rapid and adaptive drug development platforms. Antivirals with broad-spectrum potential, like Deuremidevir, are cornerstone assets in pandemic preparedness. Future strategies must be agile to respond to newly emerging viruses and the constant evolution of existing ones.
Key strategies for the adaptive development of Deuremidevir include:
Platform Trials: Incorporating Deuremidevir into adaptive platform trials that can simultaneously evaluate multiple treatments for a given viral disease. These trial designs allow for modifications in real-time, such as dropping ineffective treatments or adjusting patient populations based on emerging data. tune-ct.com
Broad-Spectrum Activity Profiling: Establishing a continuous pipeline of in vitro and in vivo testing to rapidly assess Deuremidevir's efficacy against new viral variants (e.g., new SARS-CoV-2 or influenza variants) and entirely new pathogens as they emerge. Deuremidevir's proven activity against SARS-CoV-2 variants, including Omicron, serves as a successful precedent. nih.govresearchgate.net
Strategic Stockpiling and Deployment: Working with public health agencies to consider Deuremidevir for strategic national stockpiles as a first-line response agent against future coronavirus or other RNA virus outbreaks.
Combination Drug Development: Proactively developing combination therapies. For instance, co-formulating Deuremidevir with another antiviral could provide a single-product solution that is more effective and less prone to resistance. patsnap.com
Advanced Preclinical Models for Studying Viral-Host Interactions
Traditional cell culture and standard animal models have been instrumental in the initial development of Deuremidevir. For example, mouse models expressing the human ACE2 receptor were used to validate its in vivo efficacy against SARS-CoV-2. nih.gov However, to gain deeper insights into viral pathogenesis and the drug's effect on the host immune response, more sophisticated preclinical models are needed.
Future research should leverage advanced models such as:
Organoids: Three-dimensional cell cultures that mimic the structure and function of human organs (e.g., lung, gut, or liver organoids). These models can be used to study viral infection in a more physiologically relevant context and to assess drug efficacy and potential toxicity on human tissues.
Humanized Mice: Mice engrafted with human immune cells or tissues. These models are invaluable for studying the interplay between the virus, the human immune system, and the antiviral drug, providing insights that cannot be obtained from conventional mouse models. researchgate.net
Microfluidic "Organs-on-a-Chip": These devices replicate the complex environment of human organs, including the mechanical forces and interactions between different cell types. They offer a powerful platform for high-throughput drug screening and for studying viral-host interactions in a dynamic system.
By employing these advanced models, researchers can better predict clinical outcomes, understand the mechanisms of viral disease, and refine the therapeutic application of Deuremidevir.
Q & A
Basic: What validated in vitro assays are recommended for assessing Deuremidevir's antiviral efficacy against SARS-CoV-2 variants?
Methodological Answer:
Standard in vitro assays include:
- Plaque Reduction Neutralization Tests (PRNT): Quantify viral load reduction in Vero E6 cells post-treatment, using EC₅₀ (half-maximal effective concentration) as a key metric .
- Time-of-Addition Experiments: Determine the optimal treatment window (pre-/post-infection) by comparing viral RNA replication via RT-qPCR .
- Variant-Specific Assays: Use pseudotyped viruses expressing spike proteins of variants (e.g., Omicron sublineages) to assess cross-variant efficacy .
Reference: Preclinical pharmacodynamic protocols for this compound (Deuremidevir) as outlined in regulatory submissions .
Advanced: How can researchers design dose-ranging studies to optimize Deuremidevir's therapeutic window while minimizing cytotoxicity?
Methodological Answer:
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrate in vivo plasma concentration-time profiles (from rodent/non-human primate studies) with viral load reduction data to establish exposure-response relationships .
- Hierarchical Bayesian Adaptive Trials: Allow real-time dose adjustment based on interim efficacy/toxicity data, particularly for balancing antiviral activity against off-target effects (e.g., liver enzyme elevation) .
- Cytotoxicity Thresholding: Conduct parallel in vitro assays (e.g., MTT assays on human hepatocytes) to define selectivity indices (CC₅₀/EC₅₀) for candidate doses .
Reference: Dose optimization strategies from Remdesivir trials and Deuremidevir preclinical PK data .
Basic: What analytical techniques are validated for quantifying Deuremidevir and its metabolites in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use deuterated internal standards (e.g., D₅-Deuremidevir) for precise quantification in plasma/tissue homogenates, with validation per ICH M10 guidelines .
- Metabolite Profiling: Employ high-resolution MS to identify primary metabolites (e.g., parent nucleoside) and assess bioavailability .
- Stability Testing: Validate method robustness under varying pH/temperature conditions to account for prodrug conversion in biological samples .
Reference: Analytical protocols adapted from Remdesivir validation studies .
Advanced: What strategies resolve discrepancies between Deuremidevir's in vitro potency and in vivo efficacy in preclinical models?
Methodological Answer:
- Comparative PK/PD Analysis: Model tissue-specific drug distribution (e.g., lung vs. plasma concentrations) to identify penetration barriers .
- Host Factor Integration: Investigate interspecies differences in nucleoside transporters or metabolic enzymes (e.g., CYP3A4) using humanized mouse models .
- Multi-Omics Correlation: Pair transcriptomic (single-cell RNA-seq) and proteomic data from treated tissues to identify compensatory viral/host pathways .
Reference: Data contradiction resolution frameworks from qualitative research methodologies .
Basic: How should researchers control for nucleoside analog stability in cell culture media during in vitro testing?
Methodological Answer:
- Pre-Treatment Media Analysis: Quantify prodrug degradation via LC-MS under experimental conditions (e.g., 37°C, 5% CO₂) and adjust dosing intervals accordingly .
- Serum Protein Adjustment: Standardize fetal bovine serum (FBS) concentrations (e.g., 2% vs. 10%) to account for protein-binding effects on drug availability .
- Control Arms: Include ribavirin or other nucleoside analogs as stability benchmarks .
Advanced: What statistical approaches are recommended for analyzing time-dependent antiviral effects in longitudinal Deuremidevir studies?
Methodological Answer:
- Mixed-Effects Modeling: Account for inter-individual variability in viral decay rates using nonlinear hierarchical models .
- Survival Analysis: Apply Cox proportional hazards models to time-to-viral-clearance endpoints, adjusting for baseline viral loads .
- Machine Learning Clustering: Use unsupervised algorithms (e.g., k-means) to stratify responders/non-responders based on multi-parametric biomarker profiles .
Reference: Clinical trial data analysis frameworks from Remdesivir studies .
Key Guidelines for Researchers
- Literature Review: Prioritize regulatory documents (EMA/FDA submissions) and peer-reviewed preclinical/clinical studies over non-curated databases .
- Ethical Compliance: Align in vivo protocols with ARRIVE 2.0 guidelines for animal research reproducibility .
- Data Transparency: Share raw datasets (e.g., viral kinetics, PK parameters) via repositories like Zenodo or Figshare to enable meta-analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
